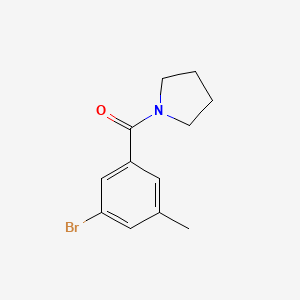

1-(3-Bromo-5-methylbenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

(3-bromo-5-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFPPSMNZQLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-5-methylbenzoic Acid (Key Intermediate)

The preparation of 3-bromo-5-methylbenzoic acid, a crucial precursor for the target compound, is typically achieved by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate under reflux conditions.

- A solution of potassium permanganate (KMnO4) in water is slowly added to a solution of (3-bromo-5-methylphenyl)methanol in acetone.

- The mixture is refluxed for approximately 1 hour.

- After cooling, the mixture is acidified with hydrochloric acid, precipitating the product.

- The precipitate is dissolved in sodium bicarbonate solution, acetone is evaporated, and ammonia is added.

- The mixture is filtered, acidified again, and the product is extracted with diethyl ether.

- Drying and concentration yield 3-bromo-5-methylbenzoic acid as white crystals with about 60% yield.

| Parameter | Data |

|---|---|

| Yield | 60% |

| Physical state | White crystalline solid |

| 1H NMR (400 MHz, CDCl3) | δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) |

| Molecular formula | C8H7BrO2 |

| Molecular weight | 215.04 g/mol |

This method is well-documented and provides a reliable route to the benzoyl acid intermediate required for further coupling with pyrrolidine.

Coupling of 3-Bromo-5-methylbenzoyl Moiety with Pyrrolidine

The formation of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine involves the acylation of pyrrolidine with the benzoyl chloride derivative of 3-bromo-5-methylbenzoic acid.

- The 3-bromo-5-methylbenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- The acid chloride is then reacted with pyrrolidine under controlled conditions, often in an inert solvent like dichloromethane or tetrahydrofuran.

- The reaction is typically performed at low temperature (0 °C to room temperature) to control the rate and selectivity.

- After completion, the reaction mixture is worked up by aqueous quenching, extraction, and purification (e.g., column chromatography).

| Step | Conditions/Details |

|---|---|

| Acid chloride formation | SOCl2 or oxalyl chloride, reflux, inert atmosphere |

| Acylation | Pyrrolidine, DCM or THF, 0 °C to RT, 12-16 h stirring |

| Workup | Aqueous quench, extraction with ether or similar solvent |

| Purification | Silica gel chromatography |

This method is a classical approach for amide bond formation between aromatic acid derivatives and secondary amines such as pyrrolidine. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acid chloride carbonyl carbon.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The oxidation method for 3-bromo-5-methylbenzoic acid is reproducible and yields a product with well-characterized NMR signals consistent with the substitution pattern on the aromatic ring.

Acylation reactions with pyrrolidine proceed smoothly under standard conditions, yielding the target amide with high purity after chromatographic purification.

The iodine/K2CO3 catalyzed methods have demonstrated good yields and mild reaction conditions for related pyrrolidine derivatives, suggesting potential for adaptation to benzoyl-substituted pyrrolidines.

Organolithium-mediated cyclizations provide insight into pyrrolidine ring functionalization but require careful handling of reagents and low temperatures.

Chemical Reactions Analysis

1-(3-Bromo-5-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-methylbenzoyl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogs differ in substituent positions, functional groups, and molecular complexity:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 1-(3-Bromo-5-methylbenzoyl)pyrrolidine | 1704069-69-1 | C₁₂H₁₆BrN | Benzoyl, bromo, methyl |

| 1-(3-Bromobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid | 927984-04-1 | C₁₃H₁₄BrNO₃ | Benzyl, bromo, oxo, carboxylic acid |

| 1-(3-Bromobenzyl)pyrrolidine | BD296022 | C₁₁H₁₄BrN | Benzyl, bromo |

| 3-(4-Bromophenyl)-1-methylpyrrolidine | 1088410-99-4 | C₁₁H₁₄BrN | Phenyl (4-bromo), methyl |

Key Observations :

- Substituent Position: The 3-bromo vs.

- Functional Groups : The presence of a benzoyl group (C=O) in the main compound contrasts with benzyl (CH₂) in analogs (e.g., BD296022), influencing polarity and metabolic stability .

- Additional Moieties : The 5-oxo and carboxylic acid groups in 927984-04-1 enhance hydrogen-bonding capacity, likely increasing solubility compared to the main compound .

Physical and Chemical Properties

| Property | 1-(3-Bromo-5-methylbenzoyl)pyrrolidine | 1-(3-Bromobenzyl)pyrrolidine | 3-(4-Bromophenyl)-1-methylpyrrolidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.17 | ~240.1 | 240.15 |

| Boiling Point (°C) | 303.1 (predicted) | Not reported | Not reported |

| Density (g/cm³) | 1.333 | Not reported | Not reported |

| pKa | 9.0 | ~8.5–9.5 (estimated) | ~8.5–9.5 (estimated) |

Biological Activity

1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

1-(3-Bromo-5-methylbenzoyl)pyrrolidine is characterized by the following chemical structure:

- Molecular Formula : C12H14BrN

- Molecular Weight : 253.15 g/mol

This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that 1-(3-Bromo-5-methylbenzoyl)pyrrolidine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC25923 | ≤ 0.25 µg/mL | |

| Staphylococcus aureus ATCC43300 (MRSA) | ≤ 0.25 µg/mL | |

| Cryptococcus neoformans | MIC not specified |

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.

The mechanism by which 1-(3-Bromo-5-methylbenzoyl)pyrrolidine exerts its antimicrobial effects involves interaction with specific molecular targets within bacterial cells. It is hypothesized that the compound disrupts cell wall synthesis or interferes with protein synthesis pathways, leading to bacterial cell death.

Study on MRSA

In a study aimed at evaluating the effectiveness of various compounds against MRSA, 1-(3-Bromo-5-methylbenzoyl)pyrrolidine was identified as having a low MIC value, indicating potent antibacterial activity without significant cytotoxicity to human cells. The research involved comparing this compound with established antibiotics, demonstrating its potential as an alternative treatment option for resistant bacterial infections .

Cytotoxicity Assessment

Further investigations into the cytotoxic effects of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine showed that it has a favorable safety profile. In vitro tests on human embryonic kidney cells (HEK293) indicated that the compound exhibited minimal toxicity at concentrations effective against bacteria, supporting its potential therapeutic use .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-Bromo-5-methylbenzoyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves coupling 3-bromo-5-methylbenzoic acid derivatives with pyrrolidine. For example, microwave-assisted acylation in polar aprotic solvents like DMF or NMP at 120–150°C for 12–20 hours enhances reaction efficiency. Catalytic bases (e.g., K₂CO₃) and coupling agents (e.g., HATU or DCC) improve yields. Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:3) or LC-MS. Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended .

Q. How can researchers confirm the structural integrity of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ ~3.3–3.5 ppm for N-CH₂ and ~1.9–2.1 ppm for CH₂-CH₂) and aromatic protons (δ ~7.3–7.6 ppm for bromo-substituted aryl groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 282.05 for C₁₂H₁₃BrNO).

- Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are common side products during synthesis, and how are they mitigated?

- Methodological Answer :

- Debromination : Occurs under prolonged heating; mitigated by controlled reaction times and inert atmospheres.

- Pyrrolidine ring oxidation : Avoid strong oxidizing agents; use stabilizers like BHT (butylated hydroxytoluene) in refluxing solvents.

- Aryl-group dimerization : Minimize excess base and optimize stoichiometry (1:1.05 molar ratio of aryl acid to pyrrolidine) .

Advanced Research Questions

Q. How does the bromo substituent influence regioselective functionalization in downstream reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a directing group. For example:

- Suzuki-Miyaura cross-coupling : React with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80–100°C) to introduce diverse substituents.

- Buchwald-Hartwig amination : Replace bromine with amines (Pd₂(dba)₃, Xantphos ligand).

Kinetic studies show bromine’s electron-withdrawing effect slows nucleophilic substitution but enhances electrophilic aromatic substitution at the 5-methyl position .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl group.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The bromine atom’s van der Waals radius (~1.85 Å) often occupies hydrophobic binding pockets .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent selection : Use low-polarity solvents (e.g., dichloromethane/hexane) to induce slow crystallization. High-polarity solvents (e.g., DMSO) disrupt lattice formation.

- Temperature gradient : Cooling from 50°C to 4°C over 48 hours yields monoclinic crystals (space group P2₁/c). Single-crystal XRD confirms a dihedral angle of 85° between the benzoyl and pyrrolidine planes .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to reconcile discrepancies?

- Methodological Answer : Discrepancies arise from varying analytical conditions:

- TGA-DSC : Decomposition onset at 220°C (N₂ atmosphere) vs. 195°C (air) due to oxidative degradation.

- Mitigation : Standardize testing under inert gas and heating rates (10°C/min). Cross-validate with isothermal gravimetry at 150°C for 2 hours .

Q. Divergent bioactivity results in similar assays: What factors contribute?

- Methodological Answer :

- Purity thresholds : ≥98% purity (HPLC) is critical; impurities like residual Pd (from coupling reactions) inhibit enzyme activity. Quantify via ICP-MS.

- Solvent artifacts : DMSO >1% (v/v) alters cell membrane permeability. Use aqueous buffers with ≤0.1% DMSO for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.